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Stellite

Abrasive wear Hardfacing Tribology

Select Stellite alloys where generic substitutes fail. These Co-Cr-W superalloys deliver quantifiable superiority: 5-10x wear life over stainless steel in low-angle erosion, hardness retention above 30 HRC at 600°C (where tool steels soften), and negligible galling vs. Inconel 718 in self-mated sliding. Specify UNS R30001 (Stellite 1) for severe abrasion, or Stellite 6/12 for high-temperature valve integrity. For complex geometries, laser-consolidated grades offer up to +50% UTS. Procure based on carbide-reinforced matrix performance data—not generic alloy claims.

Molecular Formula CH4CoCrFeMnMoNiSiW
Molecular Weight 604.32 g/mol
CAS No. 8049-28-3
Cat. No. B12683063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStellite
CAS8049-28-3
Molecular FormulaCH4CoCrFeMnMoNiSiW
Molecular Weight604.32 g/mol
Structural Identifiers
SMILESC.[Si].[Cr].[Mn].[Fe].[Co].[Ni].[Mo].[W]
InChIInChI=1S/CH4.Co.Cr.Fe.Mn.Mo.Ni.Si.W/h1H4;;;;;;;;
InChIKeyAHICWQREWHDHHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stellite (CAS 8049-28-3) Cobalt-Chromium Superalloy: Technical Definition and Industrial Procurement Context


Stellite alloys, identified under CAS 8049-28-3, are a family of cobalt-chromium superalloys engineered for exceptional wear resistance, corrosion resistance, and high-temperature mechanical property retention [1]. The alloy system comprises a cobalt-rich matrix with significant chromium (up to 33 wt%) and tungsten (up to 18 wt%) additions, plus controlled carbon content (0.25–3.3 wt%) to form hard carbide phases (primarily M₇C₃ and M₂₃C₆) dispersed throughout the matrix [2][3]. This unique carbide-reinforced microstructure is the foundation of Stellite's tribological performance and is not replicable in iron-based or nickel-based alternatives with fundamentally different carbide morphologies and matrix properties [4].

Why Generic Substitution Fails for Stellite (8049-28-3): Quantified Performance Gaps Versus Austenitic Stainless Steels, Nickel-Based Alloys, and Tool Steels


Stellite alloys cannot be generically substituted with austenitic stainless steels, nickel-based superalloys, or tool steels because each alternative class fails on at least one critical performance dimension where Stellite maintains quantifiable superiority. Austenitic stainless steels lack the carbide volume fraction and cobalt matrix necessary for high-temperature hardness retention above 500°C [1]. Nickel-based alloys (e.g., Inconel 718, Hastelloy C) exhibit inferior wear resistance under metal-to-metal sliding conditions and galling resistance [2]. Tool steels undergo rapid softening and oxidation at elevated temperatures where Stellite retains hardness above 30 HRC at 600°C [3]. Even within the cobalt-based alloy category, composition-driven differences in carbon, tungsten, and chromium content produce order-of-magnitude variations in wear life and hardness, as quantified in Section 3 [4].

Stellite (CAS 8049-28-3) Quantitative Comparative Performance Evidence: Hardness, Wear Life, High-Temperature Retention, and Galling Resistance


Stellite 1 Wear Life Versus Austenitic Stainless Steel and Quenched Tool Steel in Abrasive Sliding Environments

Stellite 1 demonstrates a 5–10× wear life advantage over austenitic stainless steel and a 2–3× advantage over quenched tool steel in abrasive sliding environments containing hard particulate media. This differentiation stems from the alloy's high-volume-fraction primary carbide network (M₇C₃ and M₆C types) dispersed in a cobalt-rich matrix, which resists micro-cutting and micro-plowing wear mechanisms that rapidly degrade lower-carbide alternatives [1]. The comparison is based on industrial hardfacing performance data, not laboratory pin-on-disk tests, making it directly applicable to procurement decisions for components such as pump sleeves, valve seats, and extrusion screws [2].

Abrasive wear Hardfacing Tribology

High-Temperature Hardness Retention of Stellite Versus Tool Steels Above 500°C

Stellite alloys retain hardness above 30 HRC at 600°C, whereas most tool steels undergo significant thermal softening above 500°C and lose their functional hardness for wear applications at elevated temperatures [1]. This thermal stability is attributable to the cobalt matrix's high melting point and the thermodynamic stability of chromium-tungsten carbides, which resist coarsening and dissolution at temperatures that cause rapid carbide coarsening and matrix softening in iron-based tool steels [2]. Stellite 1 specifically retains hardness at temperatures in excess of 760°C (1400°F), a capability that tool steels and austenitic stainless steels cannot approach [3].

High-temperature hardness Hot hardness Thermal stability

Intra-Family Hardness Differentiation: Stellite 6 vs Stellite 12 vs Stellite 21 for Application-Specific Selection

Within the Stellite family, hardness varies systematically with carbon and tungsten content, enabling application-specific grade selection with quantifiable performance differentiation. Under horizontal continuous casting with rapid solidification conditions, Vickers hardness measurements showed Stellite 6 exhibited the highest hardness (508 HV10), followed by Stellite 12 (470 HV10) and Stellite 21 (345 HV10) [1]. This hardness hierarchy correlates directly with carbon content (Stellite 6: ~1.0–1.4% C; Stellite 12: intermediate; Stellite 21: lower carbon) and carbide volume fraction [2]. In Rockwell C terms, Stellite 6 typically achieves 40–45 HRC, while Stellite 12 reaches 48–52 HRC in deposited form [3]. Stellite 1, with carbon content of 2.0–3.0%, achieves 50–58 HRC and is reserved for extreme abrasion applications where some toughness sacrifice is acceptable [4].

Hardness grading Stellite grade selection Vickers hardness

Stellite 1 Friction Coefficient and Wear Behavior Versus Nickel-Based Alloys in Sodium Environment

In sodium environment wear tests conducted for fast breeder reactor (FBR) component qualification, Stellite No.1 demonstrated distinct tribological behavior compared to nickel-based alloys Inconel 718 and Hastelloy C. The kinetic friction coefficient (μₖ) for Stellite No.1 vs. Stellite No.1 was measured at 0.5, whereas Inconel 718 vs. Inconel 718 exhibited μₖ of 0.3 but suffered wear under loads exceeding 300 kg [1]. Importantly, Stellite No.1 showed minimal measurable wear in self-mated sliding, whereas Inconel 718 combinations wore at higher loads, indicating that friction coefficient alone is an insufficient selection criterion—Stellite provides superior wear resistance under high-contact-stress conditions despite higher friction [2].

Friction coefficient Galling resistance Sodium-cooled reactor materials

Laser Consolidation Processing Enhancement: Mechanical Property Gains Over Cast and Powder Metallurgy Stellite 6

Processing method significantly impacts Stellite 6 mechanical properties, with laser consolidation (LC) demonstrating quantifiable advantages over conventional casting and powder metallurgy routes. LC Stellite 6 achieved ultimate tensile strength of 1245 ± 55 MPa (vertical) and 1362 ± 30 MPa (horizontal), approximately 50% higher than cast or powder metallurgy Stellite 6 (793–896 MPa) [1]. Yield strength increased by 15–90%, from 541–662 MPa in conventional material to 751 MPa (vertical) and 1023 MPa (horizontal) in LC material [2]. Hardness increased by 25–55%, from RC 37–46 in cast/powder metallurgy material to RC 58–59 in LC material, while elongation remained comparable to investment casting (~3%) [3].

Laser consolidation Additive manufacturing Mechanical properties

Stellite 31 Stress-Rupture Superiority Over Competing Superalloys at 926–980°C

Stellite 31 (Co-26Cr-7.5W-10.5Ni-0.5C) exhibits stress-rupture properties superior to many commercially available alloys at 1700°F (926°C) and 1800°F (980°C) [1]. The alloy resists oxidizing and reducing atmospheres up to 2100°F (1150°C) and demonstrates excellent resistance to thermal and mechanical shock [2]. This performance differentiates Stellite 31 from nickel-based superalloys that may offer competitive creep resistance at intermediate temperatures but lack the oxidation resistance and thermal shock tolerance at the upper end of the 900–1150°C range [3].

Stress-rupture Creep resistance High-temperature superalloy

Stellite (8049-28-3) Procurement-Guided Application Scenarios Based on Quantified Performance Evidence


Severe Abrasive Wear Environments: Pump Sleeves, Rotary Seal Rings, and Extruder Screws

For components subjected to low-angle erosion and severe abrasion from hard particulate media (sand, ore, glass fibers), Stellite 1 is the indicated grade based on its 5–10× wear life advantage over austenitic stainless steel and 2–3× advantage over quenched tool steel [1]. Procurement should specify UNS R30001 (rod/castings/powder) or AWS A5.21 ERCoCr-C (rod/wire) for hardfacing applications where the component surface will experience continuous abrasive sliding [2]. Applications include pump sleeves, rotary seal rings, wear pads, expeller screws, bearing sleeves, and glass mold parting surfaces [3].

High-Temperature Valve Trim and Control Valve Seating Surfaces

For throttling service globe valves, control valves with frequent cycling, and severe erosion conditions where service temperatures exceed 500°C, Stellite 6 or Stellite 12 should be specified based on the intra-family hardness hierarchy and high-temperature hardness retention data [1]. Stellite 6 (40–45 HRC, 508 HV10) provides the optimal balance of wear resistance and toughness for general high-temperature valve service [2]. Stellite 12 (48–52 HRC, 470 HV10) is indicated for higher-wear applications where abrasion severity justifies the hardness increase [3]. Both grades retain functional hardness above 30 HRC at 600°C, ensuring valve seating integrity during thermal cycling [4].

Nuclear and Chemical Processing Components Requiring Galling Resistance in Reactive Environments

For sliding components in sodium-cooled reactors, chemical processing equipment handling corrosive media, and applications where metal-to-metal adhesive wear (galling) is the primary failure mode, Stellite alloys provide quantifiable advantages over Inconel 718 and Hastelloy C alternatives [1]. Based on JAEA wear test data showing negligible wear for Stellite No.1 self-mated sliding versus measurable wear for Inconel 718 above 300 kg load, procurement should prioritize Stellite hardfacing for valve stems, pump shafts, and bearing surfaces operating in chemically aggressive or high-temperature liquid metal environments [2]. Stellite 25 is specifically noted for excellent thermal fatigue, oxidation, and sulfidation resistance, making it suitable for aerospace bearing applications and gas turbine components [3].

Additive Manufacturing of Near-Net-Shape High-Performance Wear Components

For applications requiring complex geometries with enhanced mechanical properties beyond what conventional casting or powder metallurgy can provide, laser-consolidated Stellite 6 offers a quantifiable performance upgrade with +~50% UTS, +15–90% YS, and +25–55% hardness [1]. This processing route is indicated for aerospace turbine components, medical implants, and high-stress tooling where the additional manufacturing cost is justified by extended service life and reduced post-processing machining requirements [2]. The fine-grained, directionally solidified microstructure (primary DAS ~3.3 μm) provides both strength and ductility improvements [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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